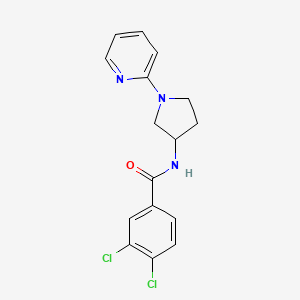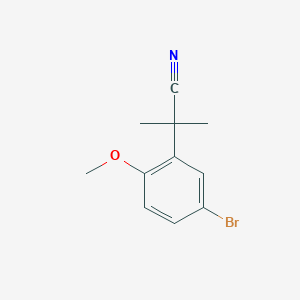
2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide
Übersicht
Beschreibung
2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide, also known as o-Br-MDDMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
Wirkmechanismus
The exact mechanism of action of 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide can reduce the severity and duration of seizures in animal models, indicating its potential as an anticonvulsant. It has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain conditions. Additionally, 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide has been shown to improve learning and memory in animal models, suggesting its potential for the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its limited solubility in water can make it difficult to administer in vivo. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide could focus on its potential applications in the treatment of neurological and psychiatric disorders such as epilepsy, chronic pain, and Alzheimer's disease. Additionally, further studies could be conducted to explore its mechanism of action and potential side effects. The development of more water-soluble derivatives of 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide could also improve its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
O-Br-MDDMC has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide has been shown to have a positive effect on learning and memory, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2,7-13)9-6-8(12)4-5-10(9)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZVQSPXODYODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-Fluorophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2938115.png)
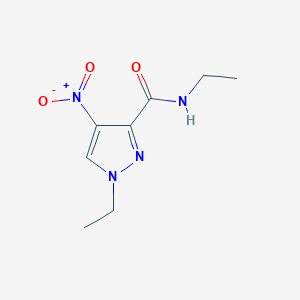
![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2938122.png)
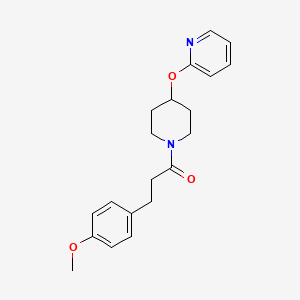
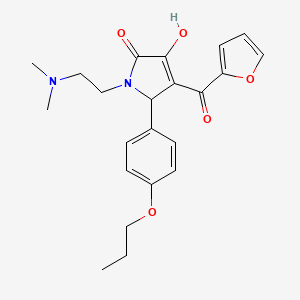
![N-Cyclopropyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2938127.png)
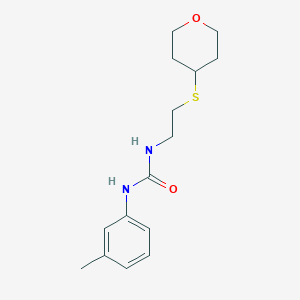
![2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2938129.png)


![7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2938132.png)
![(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2938133.png)
